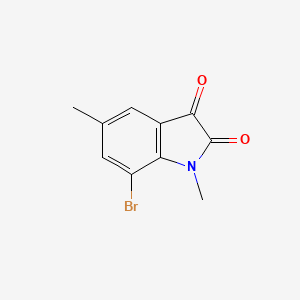

7-bromo-1,5-dimethyl-1H-indole-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1,5-dimethylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-3-6-8(7(11)4-5)12(2)10(14)9(6)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGORGSQXLSCBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N(C(=O)C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366282 | |

| Record name | 7-bromo-1,5-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124807-89-2 | |

| Record name | 7-bromo-1,5-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 7-bromo-1,5-dimethyl-1H-indole-2,3-dione, a substituted isatin of significant interest in medicinal chemistry and drug discovery. Isatin and its derivatives are recognized as privileged scaffolds due to their wide range of biological activities. This document outlines two primary synthetic routes, detailing the strategic considerations, step-by-step experimental protocols, and the critical role of substituent directing effects in achieving the desired regioselectivity. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently synthesize this target molecule for further investigation.

Introduction: The Significance of Substituted Isatins

Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological properties, including anticancer, antiviral, and antimicrobial activities. The isatin scaffold is a common feature in numerous biologically active molecules and natural products. The strategic functionalization of the isatin core, through the introduction of various substituents, allows for the fine-tuning of its physicochemical properties and biological activities. The target molecule of this guide, this compound, incorporates a bromine atom at the 7-position and methyl groups at the 1- and 5-positions, modifications that are anticipated to modulate its therapeutic potential. This guide will explore the chemical strategies to achieve this specific substitution pattern with high fidelity.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached via two logical and convergent synthetic routes, both commencing from the readily available starting material, 5-methylisatin. The choice between these routes may depend on the availability of specific reagents, intermediate stability, and desired overall yield.

Route A initiates with the N-methylation of 5-methylisatin to yield 1,5-dimethylisatin, followed by a regioselective bromination at the C7 position.

Route B reverses the sequence, starting with the bromination of 5-methylisatin to afford 7-bromo-5-methylisatin, which is subsequently N-methylated to furnish the final product.

The success of both routes hinges on a thorough understanding of the directing effects of the substituents on the isatin ring during electrophilic aromatic substitution.

Diagram: Proposed Synthetic Pathways

Caption: Two proposed synthetic routes to this compound.

Mechanistic Insights: Directing Effects in Isatin Bromination

The regioselectivity of electrophilic aromatic substitution on the isatin ring is governed by the interplay of the electronic effects of its substituents. In 5-methylisatin, the lactam nitrogen is an activating, ortho-, para- directing group, while the carbonyl groups are deactivating, meta- directing groups. The methyl group at the 5-position is also an activating, ortho-, para- director.

During the bromination of 5-methylisatin (Route B), the C7 position is ortho to the activating amino group and meta to the deactivating C2-carbonyl group, making it a favorable site for electrophilic attack. The C4 position is also ortho to the amino group but is likely more sterically hindered. The C6 position is para to the deactivating C3-carbonyl group. Therefore, careful control of reaction conditions should favor bromination at the C7 position.

In the bromination of 1,5-dimethylisatin (Route A), the N-methyl group is also an activating, ortho-, para- director. This further enhances the electron density at the C7 position, potentially leading to a more facile and selective bromination compared to the N-unsubstituted analog.

Detailed Experimental Protocols

Route A: N-Methylation followed by Bromination

Step 1: Synthesis of 1,5-dimethylisatin

This procedure details the N-methylation of 5-methylisatin.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Methylisatin | 161.16 | 10.0 g | 0.062 mol |

| Anhydrous Potassium Carbonate | 138.21 | 12.8 g | 0.093 mol |

| Methyl Iodide | 141.94 | 5.8 mL | 0.093 mol |

| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - |

Protocol:

-

To a stirred suspension of 5-methylisatin in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.

-

Slowly add methyl iodide to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring.

-

Collect the precipitated orange-red solid by vacuum filtration.

-

Wash the solid thoroughly with water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 1,5-dimethylisatin.

Step 2: Synthesis of this compound

This step involves the regioselective bromination of 1,5-dimethylisatin.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,5-Dimethylisatin | 175.19 | 5.0 g | 0.0285 mol |

| N-Bromosuccinimide (NBS) | 177.98 | 5.08 g | 0.0285 mol |

| Acetic Acid | - | 50 mL | - |

Protocol:

-

Dissolve 1,5-dimethylisatin in glacial acetic acid in a round-bottom flask protected from light.

-

Add N-bromosuccinimide portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into a beaker containing ice-water (250 mL).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with copious amounts of water to remove acetic acid and succinimide.

-

Recrystallize the crude product from ethanol to afford pure this compound.

Diagram: Workflow for Route A

1H NMR spectrum of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione

An In-depth Technical Guide to the ¹H NMR Spectrum of 7-Bromo-1,5-dimethyl-1H-indole-2,3-dione

Executive Summary

This technical guide provides a comprehensive analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for this compound, a substituted isatin derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just theoretical data, but a practical framework for researchers, scientists, and drug development professionals. It delves into the structural basis for expected chemical shifts, coupling constants, and integration, grounded in established NMR principles and data from analogous compounds. Furthermore, this guide presents a self-validating, field-proven protocol for the experimental acquisition of the spectrum, ensuring reproducibility and accuracy. The synthesis of predictive analysis with robust experimental methodology provides a complete workflow for the structural elucidation of this compound.

Introduction to this compound

This compound, also known as 7-bromo-1,5-dimethylisatin, belongs to the isatin class of compounds, which are privileged scaffolds in drug discovery due to their wide range of biological activities. The precise substitution pattern on the isatin core, including the electron-withdrawing bromine atom at the C7 position and the electron-donating methyl groups at the N1 and C5 positions, creates a unique electronic environment. This environment dictates the molecule's reactivity, biological interactions, and its spectral characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural determination of organic molecules.[1] A detailed understanding of the ¹H NMR spectrum is therefore the first and most critical step in confirming the successful synthesis and purity of this compound. This guide serves to predict its ¹H NMR spectrum based on first principles and comparative data from related structures, and to provide a standardized protocol for its empirical verification.

Molecular Structure and Proton Environments

The structure of this compound contains four distinct types of protons, each residing in a unique chemical environment. The analysis of these environments is fundamental to predicting the resulting NMR spectrum.

-

Aromatic Protons (H-4, H-6): The benzene portion of the indole ring contains two protons. Their chemical shifts are influenced by the diamagnetic anisotropy of the aromatic ring and the electronic effects of the substituents. The C7-bromo group exerts a strong electron-withdrawing inductive effect, which deshields adjacent protons. The C5-methyl group has a weak electron-donating effect. The two amide-like carbonyl groups at C2 and C3 also strongly deshield the protons on the aromatic ring.

-

N-Methyl Protons (N-CH₃): These three protons are attached to a nitrogen atom, which is adjacent to a carbonyl group (an amide-like environment). This deshields the protons relative to a simple N-alkyl group.

-

C5-Methyl Protons (C5-CH₃): These three protons are attached directly to the aromatic ring. They are in a less deshielded environment compared to the N-methyl protons.

Below is a diagram illustrating the molecular structure and the proton assignments.

Caption: Molecular structure with key proton assignments.

Predicted ¹H NMR Spectrum

The prediction of the ¹H NMR spectrum involves estimating the chemical shift (δ), multiplicity (splitting pattern), and integration for each unique proton based on established principles and spectral data from similar compounds.[2]

Chemical Shift (δ) Prediction

The chemical environment of a proton determines its resonant frequency, which is influenced by shielding and deshielding effects from nearby functional groups.[2]

-

Aromatic Protons (H-4, H-6): Protons on an isatin ring typically resonate in the aromatic region (δ 6.6-8.0 ppm).[3] The C7-bromine atom will exert a deshielding effect. In 7-bromo-3-methyl-1H-indole, the aromatic protons appear between δ 7.0 and 7.6 ppm.[4] The additional carbonyl groups in the isatin core will shift these further downfield. H-6 is adjacent to the electron-donating C5-methyl group and will likely appear more upfield than H-4. H-4 is ortho to the C3-carbonyl group and will be significantly deshielded. Therefore, we predict H-4 to be in the δ 7.5-7.7 ppm range and H-6 in the δ 7.2-7.4 ppm range.

-

N-Methyl Protons (N-CH₃): The N-methyl group in N-methylisatin resonates around δ 3.22 ppm.[5] The substitution pattern on the aromatic ring is expected to have a minimal effect on this value. Therefore, a singlet for the N-methyl protons is predicted around δ 3.2-3.3 ppm .

-

C5-Methyl Protons (C5-CH₃): In 5-methylisatin derivatives, the C5-methyl group protons appear as a singlet at approximately δ 2.32 ppm.[3] This provides a strong reference for our target molecule. A singlet for the C5-methyl protons is predicted around δ 2.3-2.4 ppm .

Multiplicity and Coupling Constants (J)

The splitting of NMR signals arises from the interaction of neighboring, non-equivalent protons. This is governed by the n+1 rule, where 'n' is the number of neighboring protons.

-

H-4: This proton has one neighbor, H-6, but they are four bonds apart (meta-position). Meta-coupling typically results in a small splitting (J = 1-3 Hz). Therefore, H-4 is expected to appear as a narrow doublet (d) .

-

H-6: This proton is also coupled to H-4 in a meta relationship. It is therefore also expected to appear as a narrow doublet (d) .

-

N-CH₃ and C5-CH₃: Neither of these methyl groups has adjacent protons. Consequently, both will appear as sharp singlets (s) .

Integration

The area under each NMR signal is directly proportional to the number of protons it represents.[6]

-

Aromatic Protons (H-4, H-6): Each signal will integrate to 1 proton.

-

N-Methyl Protons (N-CH₃): The signal will integrate to 3 protons.

-

C5-Methyl Protons (C5-CH₃): This signal will also integrate to 3 protons. The expected integration ratio for H-4 : H-6 : N-CH₃ : C5-CH₃ will be 1 : 1 : 3 : 3 .

Summary of Predicted Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.5 – 7.7 | Doublet (d) | ~2.0 | 1H |

| H-6 | 7.2 – 7.4 | Doublet (d) | ~2.0 | 1H |

| N-CH₃ | 3.2 – 3.3 | Singlet (s) | N/A | 3H |

| C5-CH₃ | 2.3 – 2.4 | Singlet (s) | N/A | 3H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a standardized and self-validating procedure for obtaining a high-resolution ¹H NMR spectrum. The causality for each step is explained to ensure both accuracy and understanding.

Materials and Instrumentation

-

Analyte: 5-10 mg of this compound

-

NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), 0.75 mL. Causality: CDCl₃ is a standard, non-polar solvent for many organic compounds. DMSO-d₆ is an excellent alternative for compounds with lower solubility and can reveal different chemical shifts due to solvent effects.[7]

-

Internal Standard: Tetramethylsilane (TMS) is typically included in the NMR solvent (0.03% v/v). Causality: TMS provides a zero-point reference (δ = 0.0 ppm) for the chemical shift scale due to its inertness and the high shielding of its protons.[2]

-

Instrumentation: NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher). Causality: Higher field strengths (≥400 MHz) provide better signal dispersion and resolution, which is crucial for resolving small coupling constants like the meta-coupling between H-4 and H-6.

Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the analyte into a clean, dry vial.

-

Add 0.75 mL of the chosen deuterated solvent (e.g., CDCl₃).

-

Vortex or sonicate the vial for 30-60 seconds to ensure complete dissolution. A clear, particulate-free solution is essential for high-quality spectra.

-

Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup and Shimming:

-

Insert the NMR tube into the spectrometer spinner and place it in the magnet.

-

Lock onto the deuterium signal of the solvent. Causality: The lock signal corrects for magnetic field drift over time, ensuring spectral stability.

-

Shim the magnetic field to achieve maximum homogeneity. Causality: Shimming optimizes the field, resulting in sharp, symmetrical peaks and better resolution.

-

-

Spectrum Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 8 or 16). Causality: Co-adding multiple scans improves the signal-to-noise ratio.

-

Set a relaxation delay of 2-5 seconds. Causality: This allows the protons to return to their equilibrium state between pulses, ensuring accurate integration.

-

-

Data Processing:

-

Apply Fourier Transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

-

Integrate the signals and measure the coupling constants.

-

Experimental Workflow Diagram

Caption: Standard workflow for ¹H NMR spectral acquisition and analysis.

Conclusion

This guide provides a robust, scientifically-grounded prediction of the ¹H NMR spectrum of this compound. Researchers should expect to observe four distinct signals: two doublets in the aromatic region corresponding to the meta-coupled H-4 and H-6 protons, and two singlets in the aliphatic region for the N-methyl and C5-methyl groups. The provided experimental protocol ensures that a high-quality, reproducible spectrum can be obtained for comparison against these predictions. This comprehensive approach, combining theoretical analysis with a practical workflow, is indispensable for the definitive structural characterization of this and other novel isatin derivatives in a research and development setting.

References

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Benchchem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.

- Krasowska, D., et al. (2025). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION CONFORMATIONAL STABILIZATION OF ISATIN SCHIFF BASES – BIOLOGICALLY ACTIVE CHEMICAL PROBES.

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE.

Sources

An In-depth Technical Guide to the Mass Spectrometry of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione

Introduction: The Significance of Isatin Derivatives and the Role of Mass Spectrometry

Isatin (1H-indole-2,3-dione) and its derivatives represent a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The specific compound of interest, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione, is a member of this versatile family. Its chemical structure, featuring a bromine atom and two methyl groups on the indole core, suggests unique chemical properties and potential for drug development.

Mass spectrometry is an indispensable analytical technique for the characterization of such novel compounds.[3][4] It provides crucial information about the molecular weight, elemental composition, and structural features of a molecule, which is vital for confirming its identity and purity. This guide will provide a comprehensive overview of the mass spectrometric analysis of this compound, offering insights into ionization techniques, fragmentation patterns, and experimental protocols for researchers in the field.

Molecular Structure and Properties

Chemical Structure: this compound CAS Number: 124807-89-2 Molecular Formula: C₁₀H₈BrNO₂ Molecular Weight: 254.08 g/mol [5]

The structure consists of a bicyclic indole core with two carbonyl groups at positions 2 and 3. A bromine atom is substituted at position 7, a methyl group at position 5, and another methyl group is attached to the nitrogen at position 1.

Methodology: A Step-by-Step Approach to Mass Spectrometric Analysis

The successful mass spectrometric analysis of this compound hinges on a systematic approach, from sample preparation to data interpretation.

Sample Preparation: The Foundation of Accurate Analysis

The quality of the mass spectrum is directly dependent on the purity of the sample and the choice of solvent.

Protocol for Sample Preparation:

-

Ensure Purity: The compound should be of high purity, as impurities can interfere with the analysis and complicate spectral interpretation.

-

Solvent Selection: A suitable solvent should be chosen that completely dissolves the analyte and is compatible with the chosen ionization technique. For Electrospray Ionization (ESI), a mixture of methanol or acetonitrile with water is often effective.

-

Concentration: A typical starting concentration for ESI is in the range of 1-10 µM. The optimal concentration should be determined empirically to achieve a stable signal without causing ion suppression.

-

Additives: In some cases, the addition of a small amount of an acid (e.g., formic acid for positive ion mode) or a base (e.g., ammonium hydroxide for negative ion mode) can enhance ionization efficiency.

Ionization Technique Selection: Tailoring the Method to the Molecule

The choice of ionization technique is critical for generating ions of the analyte with minimal fragmentation. For a molecule like this compound, both Electrospray Ionization (ESI) and Electron Ionization (EI) can be considered.

Electrospray Ionization (ESI): A Soft Ionization Approach

ESI is a soft ionization technique that is well-suited for polar molecules and is less likely to cause in-source fragmentation.[6][7] This is particularly advantageous when the primary goal is to determine the molecular weight of the intact molecule.

Electron Ionization (EI): A Hard Ionization Technique for Fragmentation Analysis

EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[8][9] While this can make it challenging to observe the molecular ion, the resulting fragmentation pattern provides a detailed structural fingerprint of the molecule.

Mass Analysis: Deciphering the Molecular Blueprint

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum. High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are capable of providing highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments.

Predicted Mass Spectrum and Fragmentation Analysis

A key aspect of this guide is the prediction of the fragmentation pathways of this compound under different ionization conditions.

Electrospray Ionization (ESI) Mass Spectrum

Under positive ion ESI conditions, the compound is expected to be detected as the protonated molecule, [M+H]⁺, at an m/z of approximately 254.08 + 1.0078 = 255.0878. The presence of the bromine atom will result in a characteristic isotopic pattern, with a second peak at m/z 257.0858 due to the natural abundance of the ⁸¹Br isotope.

Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways

The EI mass spectrum will be more complex due to extensive fragmentation. The fragmentation of indole derivatives often involves characteristic losses of small neutral molecules.[10]

Key Predicted Fragment Ions:

| m/z (approx.) | Proposed Fragment Structure/Loss | Notes |

| 254/256 | [M]⁺ | Molecular ion |

| 226/228 | [M - CO]⁺ | Loss of a carbonyl group |

| 198/200 | [M - 2CO]⁺ | Loss of both carbonyl groups |

| 147 | [M - Br - CO]⁺ | Loss of bromine and one carbonyl group |

| 119 | [M - Br - 2CO]⁺ | Loss of bromine and both carbonyl groups |

Proposed Fragmentation Pathway Diagram:

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical workflow for the mass spectrometric analysis of this compound.

Caption: General experimental workflow for MS analysis.

Conclusion: Empowering Drug Discovery through Structural Elucidation

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the principles of different ionization techniques and predicting the fragmentation behavior of this molecule, researchers can confidently identify and characterize this and other related isatin derivatives. The detailed protocols and workflows presented here serve as a valuable resource for scientists and professionals in drug development, ultimately contributing to the advancement of new therapeutic agents.

References

-

Der Pharma Chemica. (n.d.). Synthesis and Screening of New Isatin Derivatives. Retrieved from [Link]

-

El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]

-

MDPI. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(4), 1387. Retrieved from [Link]

- Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.

-

PMC - NIH. (2021). Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods. Journal of the American Society for Mass Spectrometry, 32(10), 2686–2694. Retrieved from [Link]

-

Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4). Retrieved from [Link]

-

National Institutes of Health. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research, 54(15), 3084-3095. Retrieved from [Link]

-

PMC. (2023). Review on Isatin- A Remarkable Scaffold for Designing Potential Therapeutic Complexes and Its Macrocyclic Complexes with Transition Metals. Journal of Molecular Structure, 1285, 135431. Retrieved from [Link]

-

Journal of Food, Agriculture & Environment. (2008). Electrospray ionization mass spectroscopy shows speciation of phytate to be pH dependent. Journal of Food, Agriculture & Environment, 6(2), 343-348. Retrieved from [Link]

-

RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

-

PubMed. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Journal of Mass Spectrometry, 43(9), 1235-1243. Retrieved from [Link]

-

MDPI. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. Molecules, 27(15), 4701. Retrieved from [Link]

-

National Institutes of Health. (2023). Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. RSC Advances, 13(31), 21543-21553. Retrieved from [Link]

-

National Institutes of Health. (2023). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. Molecules, 28(14), 5363. Retrieved from [Link]

-

PMC - PubMed Central. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 629472. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.

-

PubMed. (2022). Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification. Rapid Communications in Mass Spectrometry, 36(18), e9352. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 7-Bromo-1,3,5-cyclooctatriene (CAS 16327-13-2). Retrieved from [Link]

-

LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

PMC - NIH. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(11), 1543. Retrieved from [Link]

-

Chemdad. (n.d.). 7-BROMO-1H-INDOLE-2,3-DIONE. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors [mdpi.com]

- 3. Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review on Isatin- A Remarkable Scaffold for Designing Potential Therapeutic Complexes and Its Macrocyclic Complexes with Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 124807-89-2|7-Bromo-1,5-dimethylindoline-2,3-dione|BLD Pharm [bldpharm.com]

- 6. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

Infrared spectroscopy of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione

An In-Depth Technical Guide to the Infrared Spectroscopy of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound, a substituted isatin derivative of significant interest in medicinal chemistry. Isatin and its analogs are known for a wide spectrum of biological activities, making their precise structural characterization paramount.[1] This document delves into the theoretical principles governing the vibrational modes of this molecule, offers a detailed interpretation of its expected IR spectrum, presents a validated experimental protocol for data acquisition, and discusses the applications of this technique in research and quality control. The narrative is grounded in established spectroscopic principles and supported by authoritative literature to ensure scientific integrity and practical utility for professionals in the field.

Part 1: The Molecular Subject: Structure and Significance

This compound belongs to the isatin (1H-indole-2,3-dione) class of heterocyclic compounds. The isatin core is a privileged scaffold in drug discovery, forming the basis for numerous agents with anticancer, antiviral, and antimicrobial properties.[1] The specific substitution pattern of the target molecule—a bromine atom at position 7, a methyl group at position 5, and a methyl group on the indole nitrogen—modulates its electronic properties and steric profile, which in turn influences its biological activity and spectroscopic signature.

Infrared spectroscopy is an indispensable tool for the structural elucidation of such molecules. It provides a unique "fingerprint" based on the vibrational frequencies of a molecule's functional groups, allowing for unambiguous identification, assessment of purity, and monitoring of chemical transformations.

Caption: Molecular structure of this compound.

Part 2: Guiding Principles of Vibrational Analysis for Substituted Isatins

The infrared spectrum of this compound is dominated by the characteristic vibrations of its functional groups. A priori understanding of these modes is crucial for accurate spectral interpretation.

The α-Dicarbonyl System: A Case of Vibrational Coupling The most prominent feature in the IR spectrum of isatins is the region of the α-dicarbonyl (C2=O and C3=O) stretching vibrations.[1] These two carbonyl groups are not isolated oscillators; they are mechanically coupled. This coupling gives rise to two distinct absorption bands corresponding to symmetric and asymmetric stretching modes.[2]

-

Symmetric Stretch (ν_s): Both C=O bonds stretch in-phase. This mode typically appears at a higher wavenumber.

-

Asymmetric Stretch (ν_as): The C=O bonds stretch out-of-phase. This mode appears at a lower wavenumber and is often the more intense of the two.[2]

The exact positions of these bands are highly sensitive to the electronic effects of substituents on the aromatic ring.[2][3]

Causality of Substituent Effects: The vibrational frequency of a bond is determined by the bond strength and the masses of the connected atoms. Substituents on the isatin ring alter the electron density distribution through inductive and resonance effects, thereby modifying the bond order (and strength) of the carbonyl groups.

-

5-Methyl Group (-CH₃): This is an electron-donating group (EDG) via induction and hyperconjugation. It increases electron density in the aromatic ring, which can be delocalized into the carbonyl groups. This increased electron density in the π* antibonding orbitals of the C=O bonds slightly weakens them, leading to a shift to a lower wavenumber (red shift) compared to an unsubstituted isatin.

-

7-Bromo Group (-Br): Bromine is an electron-withdrawing group (EWG) via induction due to its high electronegativity. It pulls electron density away from the ring and the carbonyl groups. This effect strengthens the C=O bonds, causing a shift to a higher wavenumber (blue shift).

-

1-Methyl Group (N-CH₃): The substitution on the nitrogen atom eliminates the N-H bond. Therefore, the characteristic broad N-H stretching band seen in unsubstituted isatin (around 3200 cm⁻¹) will be absent.[1] Instead, aliphatic C-H stretching vibrations from this methyl group will be observed.

Part 3: Predictive Spectral Interpretation

A detailed analysis of the expected infrared spectrum is presented below, divided by key regions. The predicted frequencies are based on data from analogous substituted isatins and general spectroscopic principles.

I. The C-H Stretching Region (3200 - 2800 cm⁻¹)

-

Aromatic C-H Stretch (ν_C-H): Weak to medium intensity bands are expected just above 3000 cm⁻¹ (approx. 3100-3050 cm⁻¹), corresponding to the stretching of the C-H bonds on the benzene ring.

-

Aliphatic C-H Stretch (ν_C-H): Sharp bands corresponding to the symmetric and asymmetric stretching of the two methyl groups (C5-CH₃ and N1-CH₃) will appear just below 3000 cm⁻¹ (approx. 2980-2850 cm⁻¹).

II. The Carbonyl Stretching Region (1800 - 1700 cm⁻¹) This is the most diagnostic region for this molecule. Two distinct, strong absorption bands are anticipated.

-

Symmetric C=O Stretch (ν_s): Expected in the range of 1765 - 1750 cm⁻¹ . The electron-withdrawing 7-bromo group will likely cause this frequency to be slightly higher than in 5-methylisatin.

-

Asymmetric C=O Stretch (ν_as): Expected in the range of 1745 - 1730 cm⁻¹ . This band is typically more intense and more sensitive to substituent effects.[2] The competing electronic influences of the 5-methyl and 7-bromo groups will determine the final position.

III. The Fingerprint Region (1650 - 500 cm⁻¹) This region contains a wealth of structural information from various stretching and bending vibrations.

-

Aromatic C=C Stretch (ν_C=C): Several medium to strong bands will appear in the 1620-1450 cm⁻¹ range, characteristic of the substituted benzene ring.

-

Aliphatic C-H Bending (δ_C-H): Bending vibrations for the methyl groups are expected around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

-

C-N Stretch (ν_C-N): The stretching of the lactam C-N bond and the N-CH₃ bond will contribute to absorptions in the 1350-1200 cm⁻¹ range.

-

C-Br Stretch (ν_C-Br): A weak to medium intensity band is expected in the low-frequency region, typically between 650 - 550 cm⁻¹ . Its definitive assignment can be challenging due to overlap with other bending modes.

Summary of Predicted Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3050 | Weak | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch (Symmetric & Asymmetric) |

| 1765 - 1750 | Strong | Symmetric C=O Stretch (Lactam C2=O & Ketone C3=O) |

| 1745 - 1730 | Very Strong | Asymmetric C=O Stretch (Lactam C2=O & Ketone C3=O) |

| 1620 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1460 / ~1375 | Medium | Aliphatic C-H Bending (Asymmetric / Symmetric) |

| 1350 - 1200 | Medium | C-N Stretch |

| 650 - 550 | Weak-Medium | C-Br Stretch |

Part 4: Validated Experimental Protocol

To ensure the acquisition of high-quality, reproducible data, the following experimental workflow is recommended. The choice of Attenuated Total Reflectance (ATR) as the sampling technique is based on its ease of use, minimal sample preparation, and suitability for solid powders.

Methodology: FTIR-ATR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Sample Preparation:

-

Ensure the diamond ATR crystal is impeccably clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount (approx. 1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR anvil to ensure firm and uniform contact between the sample and the crystal surface. Causality: Good contact is essential for achieving a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.

-

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹. Justification: This resolution is sufficient to resolve the major functional group bands without introducing unnecessary noise and is standard for routine analysis.

-

Number of Scans: 32 scans. Justification: Co-adding multiple scans significantly improves the signal-to-noise ratio (S/N) of the resulting spectrum.

-

Apodization: Happ-Genzel.

-

-

Data Processing:

-

The collected sample spectrum is ratioed against the previously collected background spectrum to produce the final absorbance spectrum.

-

If necessary, apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration, which makes the spectrum more comparable to a traditional transmission spectrum.

-

Perform peak picking to identify the precise wavenumbers of the absorption maxima.

-

Caption: A standardized workflow for acquiring the IR spectrum via FTIR-ATR.

Part 5: Applications in a Professional Setting

-

Identity Confirmation: The IR spectrum serves as a definitive fingerprint for confirming the identity of synthesized this compound, comparing the acquired spectrum against a reference standard or the predicted band positions.

-

Quality Control (QC): In a drug development pipeline, FTIR is a rapid method to screen for impurities or starting materials. For instance, the absence of a broad N-H band around 3200 cm⁻¹ confirms the successful N-methylation from its precursor, 7-bromo-5-methyl-1H-indole-2,3-dione.

-

Reaction Monitoring: The disappearance of reactant peaks and the appearance of the characteristic dual carbonyl bands of the product can be monitored in real-time or via sample aliquots to track the progress of the synthesis.

References

-

Csizmazia, A. et al. (2025). Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR , NMR and Theoretical Study. ResearchGate. Available at: [Link]

-

Singh, U. P., & Bhat, H. R. (2015). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. Available at: [Link]

-

Al-Ostath, A. et al. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Hilaris Publisher. Available at: [Link]

-

Ivanova, B. B., & Arnaudov, M. G. (2003). Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Isatin Scaffold - A Privileged Motif in Drug Discovery

The 1H-indole-2,3-dione, or isatin, skeleton is a cornerstone in medicinal chemistry, celebrated for its remarkable structural versatility and broad spectrum of biological activities.[1] First identified in 1841, this endogenous compound has been isolated from various natural sources and is a key pharmacophore in numerous synthetic molecules with therapeutic potential.[1] The inherent reactivity of its C3-carbonyl group and the potential for substitution on the aromatic ring and the N1-position make it a fertile ground for the development of novel therapeutic agents.[1] Isatin derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2]

This guide focuses on a specific, synthetically derived isatin, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione . While the definitive mechanism of action for this particular molecule is yet to be fully elucidated, this document will provide an in-depth analysis of its structural features, propose putative mechanisms of action based on extensive research of related compounds, and detail a comprehensive experimental framework for their validation.

Structural Dissection and Its Mechanistic Implications

The biological activity of this compound is intrinsically linked to its unique substitution pattern on the isatin core. Each modification is predicted to influence its physicochemical properties, target binding affinity, and overall pharmacological profile.

-

The Isatin Core: The foundational indole-2,3-dione structure is a known privileged scaffold in kinase inhibition, with the oxindole core capable of forming crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.[3]

-

7-Bromo Substitution: The introduction of a bromine atom at the C7-position is anticipated to significantly enhance the compound's biological activity. Halogenation, particularly at this position, can increase lipophilicity, facilitating passage across cellular membranes.[4] Furthermore, bromine can act as a hydrogen bond acceptor and participate in halogen bonding, potentially strengthening interactions with biological targets. Studies on related compounds have shown that bromo-substitution at the C7 position of the isatin core can lead to promising anticancer activity.[4][5]

-

N1-Methylation: Methylation at the N1-position removes the hydrogen bond donor capability of the indole nitrogen. This modification can influence the molecule's conformation and binding mode within target proteins. N-alkylation of isatins has been shown to modulate their cytotoxic and other biological activities.[2]

-

5-Methyl Substitution: The methyl group at the C5-position is an electron-donating group that can influence the electronic properties of the aromatic ring. This can impact the reactivity of the isatin core and its interaction with molecular targets. Isatin derivatives substituted at the C5 position have shown significant biological activities, including potential as CDK2 inhibitors.[6]

Putative Mechanisms of Action: A Multi-pronged Approach

Based on the extensive literature on isatin derivatives, we propose three primary putative mechanisms of action for this compound, focusing on its potential as an anticancer agent.

Kinase Inhibition: Targeting the Engines of Cell Proliferation

The inhibition of protein kinases is a well-established mechanism for the anticancer activity of isatin-based compounds.[2] The structural features of this compound suggest it may act as a potent inhibitor of various kinases involved in cell cycle regulation and signaling pathways crucial for cancer cell survival and proliferation.

Potential Kinase Targets:

-

Cyclin-Dependent Kinases (CDKs): Isatin derivatives are known to inhibit CDKs, particularly CDK2, leading to cell cycle arrest.[3][7]

-

Glycogen Synthase Kinase 3 (GSK-3): Inhibition of GSK-3 by isatin analogues has been linked to their anticancer effects.[2]

-

Receptor Tyrosine Kinases (RTKs): Many isatin-based drugs, such as Sunitinib, target RTKs like VEGFR and PDGFR, which are critical for angiogenesis.[1]

Proposed Signaling Pathway Inhibition:

Caption: Proposed kinase inhibition pathway.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A hallmark of many effective anticancer agents is their ability to induce apoptosis. Isatin derivatives have been shown to trigger programmed cell death through the intrinsic (mitochondrial) pathway.[1][7]

Key Events in Isatin-Induced Apoptosis:

-

Modulation of Bcl-2 Family Proteins: Isatin derivatives can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax, leading to a shift in the Bcl-2/Bax ratio that favors apoptosis.[1]

-

Mitochondrial Membrane Depolarization: The altered Bcl-2/Bax ratio can lead to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1]

-

Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspases, particularly caspase-9 and the executioner caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[1][8]

Apoptosis Induction Pathway:

Caption: Proposed apoptosis induction pathway.

Disruption of Microtubule Dynamics: A Strategy Against Cell Division

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. Several anticancer drugs, including some isatin derivatives, exert their effects by interfering with tubulin polymerization and disrupting microtubule dynamics.[1]

Potential Effects on Microtubules:

-

Inhibition of Tubulin Polymerization: The compound may bind to tubulin monomers, preventing their assembly into microtubules.

-

Destabilization of Microtubules: The compound could promote the disassembly of existing microtubules.

Workflow for Investigating Microtubule Disruption:

Caption: Experimental workflow for microtubule disruption analysis.

Experimental Validation: A Framework for Mechanistic Elucidation

To rigorously test the proposed mechanisms of action, a series of well-controlled in vitro and cell-based assays are essential. The following protocols are designed to provide a self-validating system for investigating the biological activities of this compound.

Quantitative Data Summary

| Parameter | Kinase Inhibition | Apoptosis Induction | Microtubule Disruption |

| Primary Metric | IC₅₀ (nM or µM) | EC₅₀ (µM) | IC₅₀ (µM) |

| Key Assays | In Vitro Kinase Assay, Cellular Thermal Shift Assay (CETSA) | Caspase-Glo 3/7 Assay, Annexin V/PI Staining | Tubulin Polymerization Assay, Cell Cycle Analysis |

| Positive Controls | Staurosporine (broad-spectrum), Sunitinib (RTK inhibitor) | Staurosporine, Doxorubicin | Paclitaxel (stabilizer), Colchicine (destabilizer) |

| Negative Controls | Vehicle (DMSO) | Vehicle (DMSO) | Vehicle (DMSO) |

| Cell Lines | Cancer cell lines with known kinase dependencies (e.g., MCF-7, A549) | Apoptosis-sensitive cell lines (e.g., Jurkat, HCT116) | Proliferating cancer cell lines (e.g., HeLa, A549) |

Detailed Experimental Protocols

Objective: To determine the direct inhibitory effect of this compound on the activity of specific kinases.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Reconstitute recombinant kinase and its specific substrate in kinase buffer.

-

Prepare ATP solution in kinase buffer.

-

-

Assay Procedure: [9][10][11][12]

-

In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound or control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Rationale: This assay provides direct evidence of target engagement and allows for the determination of the compound's potency and selectivity against a panel of kinases.

Objective: To confirm the binding of this compound to its target kinase in intact cells.

Methodology: [13][14][15][16][17]

-

Cell Treatment:

-

Treat cultured cells with the test compound or vehicle for a specific duration.

-

-

Thermal Challenge:

-

Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

-

-

Cell Lysis and Protein Separation:

-

Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

-

Target Protein Detection:

-

Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both treated and untreated cells.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization upon binding.

Rationale: CETSA provides crucial evidence of target engagement in a physiological context, validating the findings from in vitro assays.

Objective: To quantify the induction of apoptosis by measuring the activity of executioner caspases.

-

Cell Treatment:

-

Seed cells in a 96-well plate and treat with varying concentrations of the test compound or controls for a specified time (e.g., 24-48 hours).

-

-

Assay Procedure:

-

Add a luminogenic caspase-3/7 substrate to each well.

-

Incubate at room temperature to allow for caspase cleavage of the substrate.

-

Measure the luminescence, which is proportional to the amount of active caspase-3/7.

-

Data Analysis:

-

Calculate the fold-increase in caspase activity compared to the vehicle control.

-

Determine the EC₅₀ value for apoptosis induction.

Rationale: This assay provides a quantitative measure of a key biochemical hallmark of apoptosis, confirming the pro-apoptotic activity of the compound.

Objective: To determine the direct effect of the compound on the assembly of tubulin monomers into microtubules.

Methodology: [22][23][24][25][26]

-

Reaction Setup:

-

In a 96-well plate, combine purified tubulin, a fluorescence reporter, and varying concentrations of the test compound or controls in a polymerization buffer.

-

-

Initiation and Monitoring:

-

Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Monitor the increase in fluorescence over time, which corresponds to the rate and extent of tubulin polymerization.

-

Data Analysis:

-

Compare the polymerization curves of compound-treated samples to the controls.

-

Determine the IC₅₀ for inhibition of tubulin polymerization.

Rationale: This biochemical assay directly assesses the compound's ability to interfere with a key component of the cell division machinery.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for elucidating the mechanism of action of this compound. The proposed multi-pronged approach, targeting kinase inhibition, apoptosis induction, and microtubule disruption, is grounded in the extensive body of research on the isatin scaffold. The detailed experimental protocols offer a robust and self-validating system for rigorously testing these hypotheses.

Successful validation of one or more of these mechanisms will not only unravel the enigmatic mode of action of this specific compound but also contribute valuable insights to the broader field of isatin-based drug discovery. Further investigations could include in vivo efficacy studies in relevant cancer models, pharmacokinetic and pharmacodynamic profiling, and advanced structural biology studies to visualize the compound-target interactions at an atomic level. The journey to fully understanding the therapeutic potential of this compound begins with the systematic and rigorous application of the principles and protocols outlined in this guide.

References

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Publishing. (n.d.). Retrieved January 23, 2026, from [Link]

-

Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - Frontiers. (n.d.). Retrieved January 23, 2026, from [Link]

-

A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

-

Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

-

In vitro kinase assay - Protocols.io. (2023, September 23). Retrieved January 23, 2026, from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Retrieved January 23, 2026, from [Link]

-

Instructions for Using Caspase Substrates and Inhibitors - Bio-Rad. (n.d.). Retrieved January 23, 2026, from [Link]

-

Selectfluor‐Mediated N‐Methylation, N‐Methylenesulfonylmethylation and Methylenethiomethylation of Isatins in Dimethyl Sulfoxide | Request PDF - ResearchGate. (2024, May 17). Retrieved January 23, 2026, from [Link]

-

Caspase Inhibition Assays - Bio-protocol. (n.d.). Retrieved January 23, 2026, from [Link]

-

New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed Central. (2022, August 16). Retrieved January 23, 2026, from [Link]

-

(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025, August 6). Retrieved January 23, 2026, from [Link]

-

Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis of Substituted Isatins As Potential Antibacterial Agents - ScholarWorks. (2023, May 8). Retrieved January 23, 2026, from [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

-

In vitro NLK Kinase Assay - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

The substitution reaction between isatin and bromoethane - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2). Retrieved January 23, 2026, from [Link]

-

Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity through Molecular Docking and Bioassays - SciELO. (n.d.). Retrieved January 23, 2026, from [Link]

-

In vitro kinase assay - Bio-protocol. (2022, September 1). Retrieved January 23, 2026, from [Link]

-

Caspase 3 Activity Assay Kit - MP Biomedicals. (n.d.). Retrieved January 23, 2026, from [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

(PDF) In vitro kinase assay v1 - ResearchGate. (2023, June 27). Retrieved January 23, 2026, from [Link]

-

Cellular thermal shift assay (CETSA) - Bio-protocol. (n.d.). Retrieved January 23, 2026, from [Link]

-

In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives | Bentham Science Publishers. (2022, August 1). Retrieved January 23, 2026, from [Link]

-

(PDF) Measuring Apoptosis: Caspase Inhibitors and Activity Assays - ResearchGate. (2025, August 10). Retrieved January 23, 2026, from [Link]

-

2.12. In vitro tubulin polymerization assay - Bio-protocol. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

-

How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved January 23, 2026, from [Link]

-

Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024, May 20). Retrieved January 23, 2026, from [Link]

-

Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - ResearchGate. (2025, October 10). Retrieved January 23, 2026, from [Link]

-

Design and Synthesis of Novel Isatin-Based derivatives Targeting Cell Cycle Checkpoint Pathways as Potential Anticancer Agents. | Request PDF - ResearchGate. (2025, August 6). Retrieved January 23, 2026, from [Link]

-

Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. (2023, March 21). Retrieved January 23, 2026, from [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

-

Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC - NIH. (2022, July 21). Retrieved January 23, 2026, from [Link]

Sources

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 2. scielo.br [scielo.br]

- 3. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 5. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 8. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro kinase assay [protocols.io]

- 10. In vitro kinase assay [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. bio-protocol.org [bio-protocol.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-rad.com [bio-rad.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. mpbio.com [mpbio.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. researchgate.net [researchgate.net]

- 24. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bio-protocol.org [bio-protocol.org]

- 26. youtube.com [youtube.com]

The Biological Versatility of the Isatin Scaffold: A Technical Guide to the Potential Activities of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indole-2,3-dione, or isatin, core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its synthetic tractability and broad spectrum of biological activities.[1][2] This technical guide explores the predicted biological potential of a specific, yet under-researched, derivative: 7-bromo-1,5-dimethyl-1H-indole-2,3-dione . While direct experimental data for this compound is not extensively available in current literature, a robust understanding of its potential can be extrapolated from the well-documented structure-activity relationships (SAR) of its constituent chemical motifs: the N-methylated isatin core, and halogenation at the C7 position and methylation at the C5 position of the aromatic ring. This guide will synthesize existing knowledge on related compounds to forecast the probable anticancer and antimicrobial properties of this compound, provide standardized protocols for its future evaluation, and delineate the key molecular pathways it is likely to modulate.

The Isatin Framework: A Foundation for Diverse Bioactivity

Isatin and its derivatives are a cornerstone in the development of novel therapeutic agents, demonstrating a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The synthetic versatility of the isatin nucleus, particularly at the N1, C3, C5, and C7 positions, allows for extensive chemical modification to optimize potency and selectivity.[5]

-

N1-Substitution: Alkylation at the N1 position, such as the methyl group in our target compound, can influence the molecule's lipophilicity and steric profile, potentially enhancing its ability to cross cellular membranes and interact with intracellular targets.[6]

-

C5-Substitution: The presence of a methyl group at the C5 position has been shown to contribute to the biological activity of isatin derivatives, often enhancing their anticancer properties.[7]

-

C7-Halogenation: The introduction of a halogen, such as bromine, at the C7 position is a key modification known to enhance the inhibitory potency of isatin derivatives against various biological targets.[5] This is often attributed to the electron-withdrawing nature and the ability of the halogen to form halogen bonds with target proteins.

Given these established principles, this compound is rationally designed to exhibit significant biological activity, warranting its synthesis and empirical validation.

Predicted Biological Activities

Anticancer Potential: A Focus on Kinase Inhibition

A substantial body of evidence points to isatin derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][8]

Mechanism of Action: The primary anticancer mechanism for many isatin derivatives is the inhibition of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).[6][7] By competing with ATP for the kinase binding site, these compounds can halt the cell cycle and induce apoptosis in cancer cells.[8] Brominated isatin derivatives, in particular, have shown potent activity against kinases like CDK2.[6] The N-methylation and C5-methylation can further enhance the binding affinity to these targets.

Predicted Efficacy: It is hypothesized that this compound will exhibit cytotoxic activity against a range of cancer cell lines. Its efficacy will likely be most pronounced in tumors where CDK and RTK signaling pathways are hyperactive. The combination of N-methylation and C7-bromination is expected to create a potent inhibitor.

Caption: Predicted inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Quantitative Data for Related Compounds:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-benzyl-5-bromo-isatin derivative | MCF-7 (Breast) | 0.0028 - 0.028 | [9] |

| 5-methylisatin derivative | Various | Similar to 5-nitroisatin derivatives | [7] |

| Isatin-benzoimidazole hybrid | MDA-MB-231 (Breast) | 7.43 | [9] |

| Isatin-benzoimidazole hybrid | MCF-7 (Breast) | 12.90 | [9] |

Antimicrobial Potential

Isatin derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[3] Halogenation of the isatin ring, particularly at the C5 and C7 positions, has been shown to significantly enhance antimicrobial efficacy.[3][5]

Mechanism of Action: The antimicrobial action of isatins is thought to be multifaceted, potentially involving the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall and membrane integrity.[3] The increased lipophilicity due to halogenation and methylation may facilitate the compound's transport across the microbial cell envelope.[5]

Predicted Efficacy: this compound is expected to show activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom at C7 is a key determinant for this predicted activity.

Quantitative Data for Related Compounds:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-methylisatin thiocarbohydrazone derivative | Enterococcus faecalis | 64 | [10] |

| 5-chloroisatin Schiff base derivative | Staphylococcus aureus | >16 (more potent than amoxicillin at higher conc.) | [3] |

| 5-chloroisatin Schiff base derivative | Escherichia coli | <1 (more potent than amoxicillin at lower conc.) | [3] |

Experimental Protocols for Biological Evaluation

To empirically validate the predicted activities of this compound, standardized in vitro assays are essential. The following protocols for synthesis and biological testing are based on established methodologies for isatin derivatives.

Synthesis of a Representative N-methylated Isatin Derivative

This protocol describes a general method for the N-methylation of an isatin precursor, which can be adapted for 7-bromo-5-methylisatin.[11]

Materials:

-

Isatin precursor (e.g., 7-bromo-5-methylisatin)

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, combine the isatin precursor (1 mmol), K₂CO₃ (1.5 mmol), and a minimal amount of DMF.

-

Add methyl iodide (1.2 mmol) to the mixture and seal the vessel.

-

Irradiate the reaction mixture in a microwave reactor at 300 W for approximately 3 minutes.

-

After cooling, add water to the reaction mixture and perform liquid-liquid extraction with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the N-methylated isatin.[11]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Caption: General workflow for the MTT cytotoxicity assay.

Procedure:

-

Seed a 96-well plate with a suitable density of cancer cells (e.g., 1,000-100,000 cells/well) and incubate for 24 hours.[14]

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound. Include untreated control wells and blank wells (medium only).

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[14]

-

Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

-

Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]

Procedure:

-

Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

Conclusion and Future Directions

While specific biological data for this compound is yet to be reported, a comprehensive analysis of the structure-activity relationships of its core motifs strongly suggests its potential as a potent anticancer and antimicrobial agent. The N-methylation, C5-methylation, and C7-bromination are all features associated with enhanced biological activity in the isatin class of compounds.

The immediate and necessary next step is the chemical synthesis and subsequent in vitro evaluation of this compound using the standardized protocols outlined in this guide. Should the predicted activities be confirmed, further studies, including in vivo efficacy and toxicity assessments, would be warranted to explore its therapeutic potential. The isatin scaffold continues to be a rich source of inspiration for the development of novel therapeutics, and this compound represents a promising, rationally designed candidate for further investigation.

References

-

Nowak, M., Gzella, A. K., & Pająk, J. (2023). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Molecules, 28(10), 4085. [Link]

-

Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. California State Polytechnic University, Pomona. [Link]

-

Anouar, E. H., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. Bioinorganic Chemistry and Applications. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2302353, 7-Bromoisatin. [Link]

-

Patel, A., et al. (2011). Synthesis and Antimicrobial Activity of Some New Isatin Derivatives. International Journal of Drug Design and Discovery. [Link]

-

Nowak, M., Gzella, A. K., & Pająk, J. (2023). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. PMC. [Link]

-

ResearchGate. (2025). Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. [Link]

-

Feng, J. (2023). synthesis of substituted isatins as potential. ScholarWorks. [Link]

-

ResearchGate. (n.d.). Synthesis of N‐methyl isatin, N‐methylenesulfonylmethyl isatin, N‐methylenethiomethyl isatin…. [Link]

-

de Paiva, R. E. F., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences. [Link]

-

ACS Omega. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. [Link]

-

Wikipedia. (n.d.). Receptor tyrosine kinase. [Link]

-

WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Journal of Visualized Experiments. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

-

PubMed. (2014). Synthesis, structure-activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors. [Link]

-

Holland-Frei Cancer Medicine. 6th edition. (2003). Signaling Pathways of Tyrosine Kinase Receptors. [Link]

-

Frontiers. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. [Link]

-

PubMed Central. (2021). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). [Link]

-

Biology LibreTexts. (2023). 8.5: Receptor Tyrosine Kinases (RTKs). [Link]

-

ResearchGate. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. [Link]

-

FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

-

ScienceDirect. (n.d.). A summary of the cytotoxic structure-activity relationship of isatin derivatives. [Link]

-

Lupine Publishers. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. [Link]

-

Royal Society of Chemistry. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). [Link]

-

AVESIS. (2022). New 5-methylisatin including thiocarbohydrazones: preparation, structure elucidation and antimicrobial activity. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of synthesized isatin derivatives. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Screening of New Isatin Derivatives. [Link]

-

MDPI. (2025). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. [Link]

-

MDPI. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Frontiers. (2020). Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. [Link]

-